![molecular formula C19H12ClN3O3 B11099405 N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11099405.png)
N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine is a complex organic compound with a fascinating structure.
- Its chemical formula is C17H9ClN4O3.
- The compound contains an imidazo[1,2-a]pyridine core, which contributes to its unique properties.
Preparation Methods
- Synthetic routes for this compound involve the condensation of appropriate precursors.
- One method is the reaction between 2-(furan-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde and 6-chloro-1,3-benzodioxole in the presence of suitable reagents.
- Industrial production methods may vary, but they typically optimize yield and scalability.
Chemical Reactions Analysis
- This compound can undergo various reactions:
Oxidation: It may be susceptible to oxidation under certain conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents on the benzodioxole ring can be replaced.
- Common reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles.
- Major products depend on reaction conditions and substituents.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, stability, and potential as a building block for other compounds.
Biology: Investigating its interactions with biological macromolecules (e.g., proteins, DNA) can reveal its biological activity.
Medicine: It might exhibit pharmacological effects, making it relevant for drug discovery.
Industry: Its applications could extend to materials science or catalysis.
Mechanism of Action
- The compound’s mechanism of action likely involves binding to specific molecular targets.
- Further studies are needed to elucidate its precise mode of action and pathways involved.
Comparison with Similar Compounds
- While I don’t have specific data on similar compounds, researchers often compare it to related molecules.
- Exploring its uniqueness involves contrasting its structure, reactivity, and properties with those of similar compounds.
Properties
Molecular Formula |
C19H12ClN3O3 |
|---|---|
Molecular Weight |
365.8 g/mol |
IUPAC Name |
(E)-1-(6-chloro-1,3-benzodioxol-5-yl)-N-[2-(furan-2-yl)imidazo[1,2-a]pyridin-3-yl]methanimine |
InChI |
InChI=1S/C19H12ClN3O3/c20-13-9-16-15(25-11-26-16)8-12(13)10-21-19-18(14-4-3-7-24-14)22-17-5-1-2-6-23(17)19/h1-10H,11H2/b21-10+ |
InChI Key |
WNCIYCGWKFDBCP-UFFVCSGVSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=N/C3=C(N=C4N3C=CC=C4)C5=CC=CO5)Cl |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NC3=C(N=C4N3C=CC=C4)C5=CC=CO5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-methyl-5-(phenylcarbamoyl)-2-[(thiophen-2-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B11099327.png)
![4,4'-Bis{[(4-methoxyphenyl)carbonyl]amino}biphenyl-3,3'-dicarboxylic acid](/img/structure/B11099333.png)
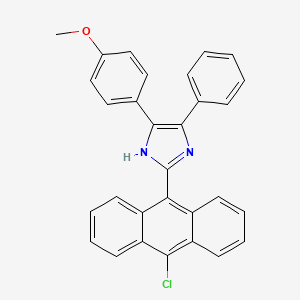
![4-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}phenyl 4-bromobenzoate](/img/structure/B11099356.png)
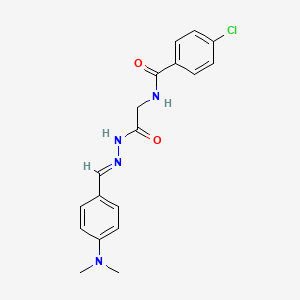
![2-bromo-6-methoxy-4-[(Z)-{2-[4-(phenylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B11099370.png)

![N'-[(E)-(3-bromo-4,6-dihydroxy-2,5-dimethylphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11099384.png)
![(3Z,7E)-3,7-bis(4-nitrobenzylidene)bicyclo[3.3.1]nonane-2,6-dione](/img/structure/B11099391.png)
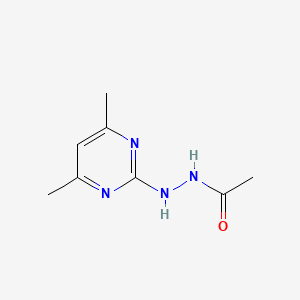

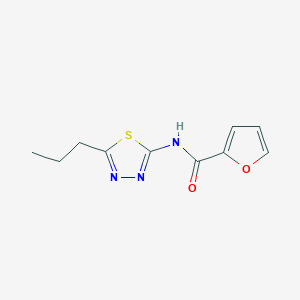
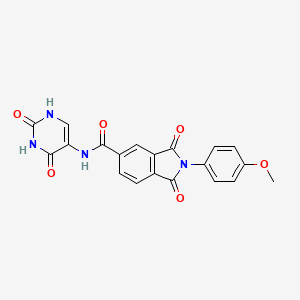
![({[(1E)-6-hydroxy-3-methyl-3,4-dihydronaphthalen-1(2H)-ylidene]amino}oxy)(4-methylphenyl)methanone](/img/structure/B11099423.png)
